molecular formula C22H25N5O4S2 B285470 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide

Cat. No.: B285470
M. Wt: 487.6 g/mol
InChI Key: WVJLMJJDAACVKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide, also known as BOS-102, is a novel small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. BOS-102 is a sulfonamide derivative that has shown promising results in preclinical studies for the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and pain. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce the activity of inflammatory cells, and inhibit the proliferation of cancer cells. This compound has also been shown to reduce oxidative stress and improve mitochondrial function.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide in lab experiments include its potent activity, selectivity, and low toxicity. This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, the limitations of using this compound include its limited solubility and stability, which may affect its efficacy and bioavailability.

Future Directions

There are several future directions for the research and development of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide. One potential direction is the optimization of the synthesis process to improve the yield and purity of the compound. Another direction is the evaluation of the efficacy of this compound in clinical trials for the treatment of various diseases. Additionally, the identification of the exact molecular targets and pathways of this compound could lead to the development of more potent and selective analogs with improved therapeutic properties.

Synthesis Methods

The synthesis of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide involves a multistep process that starts with the reaction of 5-benzyl-1,3,4-oxadiazole-2-thiol with 2-chloro-N-(4-(methylsulfonyl)phenyl)acetamide in the presence of a base. This is followed by the reaction of the resulting intermediate with piperazine to yield this compound.

Scientific Research Applications

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide has been studied extensively in preclinical models for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neuropathic pain. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. It has also been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain.

Properties

Molecular Formula

C22H25N5O4S2

Molecular Weight

487.6 g/mol

IUPAC Name

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]acetamide

InChI

InChI=1S/C22H25N5O4S2/c1-33(29,30)27-13-11-26(12-14-27)19-10-6-5-9-18(19)23-20(28)16-32-22-25-24-21(31-22)15-17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H,23,28)

InChI Key

WVJLMJJDAACVKP-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)CSC3=NN=C(O3)CC4=CC=CC=C4

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)CSC3=NN=C(O3)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.